
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. Isoquinolines are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the halogenation and subsequent amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoroisoquinolin-3-amine
- 8-Chloro-5-fluoroisoquinolin-3-ylamine
- 5-Bromo-8-chloroisoquinolin-3-ylamine
Uniqueness
6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This unique combination of halogens can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C9H5BrClFN2 |
|---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
6-bromo-8-chloro-5-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-2-7(11)5-3-14-8(13)1-4(5)9(6)12/h1-3H,(H2,13,14) |
InChI Key |
NVIMZIRCRIXTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1N)C(=CC(=C2F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
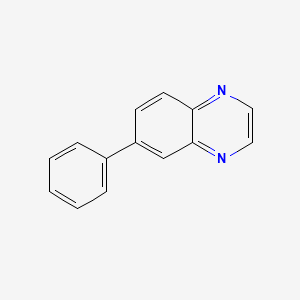
![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
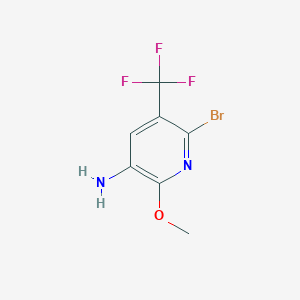
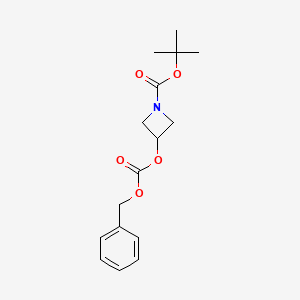
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)


![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
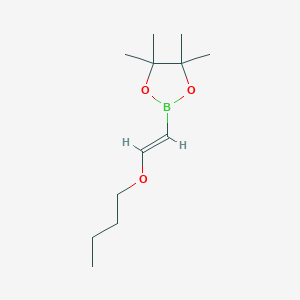
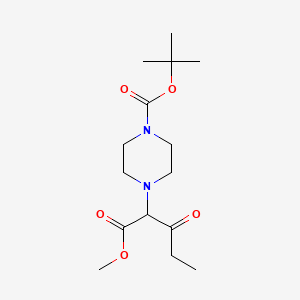
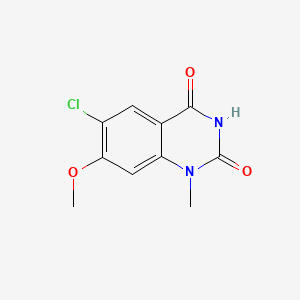
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
